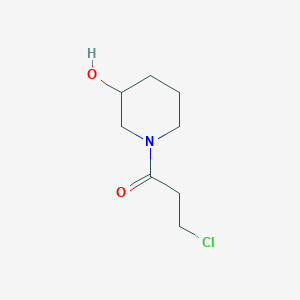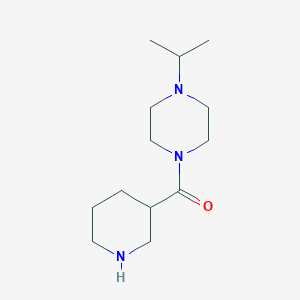
3-(5-méthyl-1H-pyrazol-1-yl)aniline
Vue d'ensemble
Description
3-(5-methyl-1H-pyrazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-methyl-1H-pyrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-methyl-1H-pyrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse pharmaceutique
3-(5-méthyl-1H-pyrazol-1-yl)aniline: est utilisé dans la synthèse de divers composés pharmaceutiques. Par exemple, il est un intermédiaire clé dans la production de Teneligliptine hydrobromure hydrate, un médicament commercialisé au Japon pour le traitement du diabète de type 2 . La capacité du composé à s’intégrer dans des structures moléculaires complexes le rend précieux pour le développement de nouveaux médicaments.
Agents antileishmanien et antimalarique
Des recherches ont montré que des dérivés de This compound présentent de puissantes activités antileishmanienne et antimalarique . Ces composés sont synthétisés et testés contre des isolats cliniques de Leishmania aethiopica et Plasmodium berghei chez la souris, montrant des résultats prometteurs qui pourraient conduire à de nouveaux traitements pour ces maladies tropicales.
Activité anti-virus de la mosaïque du tabac
Dans le domaine de la pathologie végétale, les dérivés de This compound ont été testés contre le virus de la mosaïque du tabac (TMV) . Ces composés présentent des degrés variables d’activité in vivo et in vitro, suggérant un potentiel en tant qu’agents de protection des plantes.
Catalyse
Le composé est également utilisé dans la recherche en catalyse. Les complexes ligand-Cu impliquant This compound ont démontré d’excellentes activités catalytiques, en particulier dans l’activité de type catécholase des complexes pour l’oxydation du catéchol en o-quinone . Cette application est importante dans le domaine de la chimie bioinorganique.
Mécanisme D'action
Target of Action
Related compounds such as 2-(5-methyl-1h-pyrazol-1-yl)acetamide derivatives have been identified asandrogen receptor antagonists . Androgen receptors play a crucial role in prostate cancer cells, and blocking this signaling pathway is a key strategy in prostate cancer therapy .
Mode of Action
If we consider the related compounds, they interact with their targets (like androgen receptors) and cause changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Related compounds have been shown to affect theNAD+ salvage pathway , which plays a pivotal role in many biological processes including metabolism and aging .
Result of Action
Related compounds have shown to exhibitanti-proliferative activity against certain cancer cells .
Analyse Biochimique
Biochemical Properties
3-(5-methyl-1H-pyrazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives have been shown to exhibit catalytic activity in the oxidation reaction of catechol to o-quinone, mediated by copper complexes . The interaction between 3-(5-methyl-1H-pyrazol-1-yl)aniline and copper ions forms a complex that enhances the catalytic activity, demonstrating its potential as a ligand in metalloenzyme development .
Cellular Effects
3-(5-methyl-1H-pyrazol-1-yl)aniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives have been reported to exhibit cytotoxic effects on several human cell lines, including colorectal RKO carcinoma cells . The compound activates autophagy proteins as a survival mechanism, while the predominant pathway of cell death is p53-mediated apoptosis . This indicates that 3-(5-methyl-1H-pyrazol-1-yl)aniline can significantly impact cell function and viability.
Molecular Mechanism
The molecular mechanism of 3-(5-methyl-1H-pyrazol-1-yl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyrazole derivatives have been shown to stabilize radicals through electron-donating and electron-withdrawing groups, although the exact stabilization mechanism remains unclear . Additionally, the compound’s interaction with copper ions in catalytic processes highlights its role in enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-methyl-1H-pyrazol-1-yl)aniline can change over time. Pyrazole derivatives are known for their stability and thermal properties, with decomposition temperatures ranging from 171 to 270 °C . Long-term studies have shown that these compounds maintain their stability and continue to exhibit biological activity over extended periods . This stability is crucial for their sustained effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(5-methyl-1H-pyrazol-1-yl)aniline vary with different dosages in animal models. Studies on pyrazole derivatives have demonstrated that higher doses can lead to increased catalytic activity and potential toxicity . For example, the catecholase activity of copper complexes with pyrazole-based ligands increases with the molar ratio of oxidant-to-substrate . Excessive doses may result in adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
3-(5-methyl-1H-pyrazol-1-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors. Pyrazole derivatives have been shown to influence metabolic flux and metabolite levels . The compound’s interaction with copper ions in catalytic processes suggests its involvement in redox reactions and other metabolic pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(5-methyl-1H-pyrazol-1-yl)aniline within cells and tissues involve specific transporters and binding proteins. Pyrazole derivatives are known to exhibit unique coordination with metal ions, which can affect their localization and accumulation . The compound’s interaction with copper ions, for instance, facilitates its distribution within the cellular environment, enhancing its catalytic activity .
Subcellular Localization
The subcellular localization of 3-(5-methyl-1H-pyrazol-1-yl)aniline is influenced by targeting signals and post-translational modifications. Pyrazole derivatives have been shown to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is crucial for their activity and function, as it determines their interactions with biomolecules and their overall impact on cellular processes.
Propriétés
IUPAC Name |
3-(5-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQSCEATLOFLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)
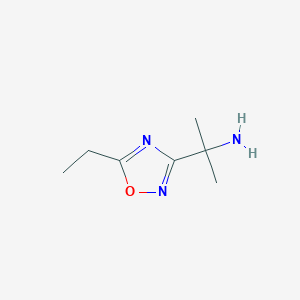
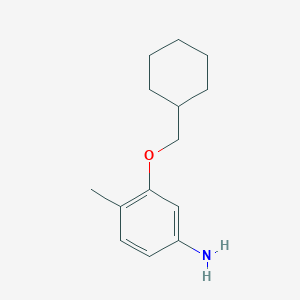
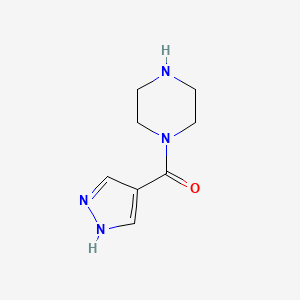
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)
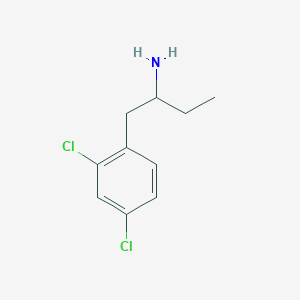

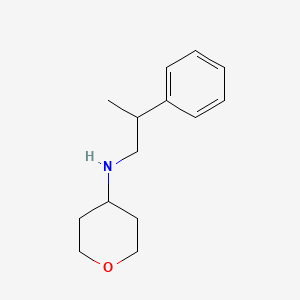

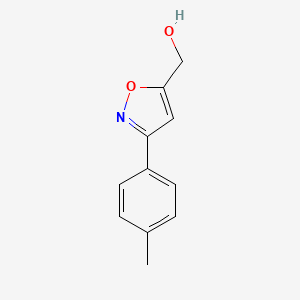
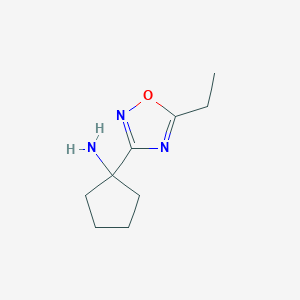
![1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461349.png)
